N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide
Description
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide (referred to as the target compound hereafter) is a benzamide derivative featuring a 3,4-dichlorophenyl moiety and a hydroxybutyl side chain. This compound has been studied in pharmacological contexts, particularly as a neurokinin receptor antagonist (SR48968), as noted in , where it was utilized in receptor binding assays alongside other research reagents .
Properties
IUPAC Name |
N-[2-(3,4-dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-21(18(23)13-5-3-2-4-6-13)12-15(9-10-22)14-7-8-16(19)17(20)11-14/h2-8,11,15,22H,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWASWVSADZBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CCO)C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142001-90-9 | |
| Record name | Benzamide, N-[(2S)-2-(3,4-dichlorophenyl)-4-hydroxybutyl]-N-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Carbodiimide-Mediated Coupling
A patent (WO2016148145A1) describes using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid precursor. The method avoids hazardous acid chlorides, instead coupling N-methyl-3,4-dichlorophenethylamine directly with 4-hydroxybutylbenzoic acid in tetrahydrofuran (THF). After 24 hours at room temperature, the crude product is purified via recrystallization from ethanol/water (3:1), achieving 72% purity.
Enzymatic Resolution
Racemic intermediates pose challenges in stereoselective synthesis. EP0371564A2 highlights the use of lipase B from Candida antarctica to resolve (±)-2-(3,4-dichlorophenyl)-4-hydroxybutylamine. The enzyme selectively acetylates the (R)-enantiomer in vinyl acetate, leaving the desired (S)-enantiomer for subsequent benzoylation. This method achieves ≥98% enantiomeric excess but requires specialized biocatalysts.
Table 2: Comparative Analysis of Coupling Methods
| Method | Activator | Solvent | Purity |
|---|---|---|---|
| Schotten-Baumann | NaOH | DCM/H₂O | 95% |
| Carbodiimide | EDC/HOBt | THF | 89% |
| Enzymatic | Lipase B | Toluene | 98% |
Industrial-Scale Production
Continuous Flow Reactors
To mitigate exothermic risks during LiAlH₄ reductions, industrial protocols adopt continuous flow systems. A tubular reactor maintains temperatures at –10°C, enabling safer handling of pyrophoric reagents. The process achieves 92% conversion with residence times under 5 minutes, outperforming batch reactors.
Solvent Recycling
Ethyl acetate and dichloromethane are recovered via distillation, reducing waste. Patent EP1307425B1 reports 85% solvent reuse in large-scale runs, lowering production costs by 40%.
Reaction Optimization
Temperature Effects
Acylation yields drop sharply above 10°C due to competing hydrolysis. Trials at 0°C, 5°C, and 10°C showed yields of 68%, 54%, and 32%, respectively.
Catalytic Additives
Adding tetrabutylammonium bromide (0.1 eq.) accelerates acylation by 30%, likely via phase-transfer catalysis.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) shows a single peak at 12.5 minutes, confirming ≥99% purity.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The dichlorophenyl group can be reduced to form a mono-chlorophenyl or phenyl derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as alkyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium amide (NaNH2) in an appropriate solvent.
Major Products
Oxidation: Formation of 4-keto or 4-carboxybutyl derivatives.
Reduction: Formation of mono-chlorophenyl or phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases, although specific applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in the desired therapeutic effect . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with proteins involved in signal transduction and cellular metabolism.
Comparison with Similar Compounds
Structural Analogues in Opioid Research (U-Drugs)
highlights U-47700 and U-50488H, two opioid receptor ligands developed by Upjohn. These compounds share the 3,4-dichlorophenyl group but differ in their core structures and substituents:
- U-47700: 2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide.
- Target Compound: Replaces the dimethylamino-cyclohexyl group with a hydroxybutyl chain and substitutes acetamide with benzamide.
Key Differences :
- The benzamide core (vs.
Implications : The target compound’s structural modifications likely shift receptor selectivity away from opioid receptors, though direct binding data are unavailable.
Benzothiazole-Based Acetamides
lists benzothiazole derivatives with dichlorophenyl or methoxyphenyl groups, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide. These compounds emphasize halogenated aromatic systems but diverge in core heterocycles.
Comparison :
- Core : Benzothiazole (electron-deficient heterocycle) vs. benzamide (planar aromatic amide).
- Substituents : The 3,4-dichlorophenyl group is common, but the benzothiazole core may enhance metabolic stability compared to benzamides.
- Applications : Benzothiazoles are often explored for antimicrobial or anticancer activity, whereas benzamides are common in CNS-targeting drugs .
Hydroxyalkyl-Substituted Benzamides
describes N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, synthesized for metal-catalyzed C–H functionalization.
Structural Contrast :
- Side Chain : The target compound’s 4-hydroxybutyl chain offers greater flexibility and hydrophilicity than the rigid 2-hydroxy-1,1-dimethylethyl group.
- Directing Groups : The N,O-bidentate directing group in ’s compound facilitates catalysis, whereas the target compound’s hydroxybutyl group may prioritize receptor interaction .
Chlorophenyl-Substituted Benzamides
analyzes N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, focusing on fluorescence properties.
Key Differences :
- Substituents: The target compound’s 3,4-dichloro substitution (vs.
- Fluorescence : Methoxy and methyl groups in ’s compound enhance fluorescence intensity, whereas dichloro substitution may quench such effects .
Physicochemical and Pharmacological Considerations
- Solubility : The hydroxybutyl chain in the target compound likely improves aqueous solubility compared to U-drugs (cyclohexyl) or benzothiazoles (lipophilic cores).
- Synthetic Complexity : The hydroxybutyl side chain may introduce stereochemical challenges absent in simpler analogues (e.g., U-50488H), necessitating enantioselective synthesis methods akin to those in .
Biological Activity
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide is a chemical compound belonging to the benzamide class, notable for its potential biological activities. This compound features a dichlorophenyl group, a hydroxybutyl side chain, and a methylbenzamide moiety, which contribute to its unique properties and applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉Cl₂N₁O₂
- CAS Number : 142001-90-9
- InChI Key : NOWASWVSADZBSZ-UHFFFAOYSA-N
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. Similar compounds have been shown to inhibit various enzymes and receptors, leading to downstream biochemical effects such as anti-inflammatory and antimicrobial activities. The hydroxybutyl group may also facilitate further chemical modifications, enhancing its biological efficacy.
Antimicrobial Activity
Research indicates that compounds with structural similarities exhibit significant antimicrobial properties. For instance, derivatives of benzamide have been studied for their effectiveness against various bacterial strains and fungi. The presence of the dichlorophenyl group may enhance the lipophilicity of the molecule, improving membrane permeability and thus increasing its antimicrobial potency.
Anti-inflammatory Properties
This compound is under investigation for its anti-inflammatory effects. Compounds in this class have been observed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in the inflammatory response.
Case Studies and Research Findings
- In vitro Studies : A study conducted on similar benzamide derivatives demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- In vivo Studies : Animal models treated with related compounds showed reduced inflammation markers in tissues after administration of doses equivalent to 25 mg/kg body weight. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
- Toxicological Assessments : Toxicity studies have indicated a favorable safety profile for similar compounds at therapeutic doses, with minimal cytotoxic effects observed in cultured human cell lines.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| N-(2,4-Dichlorophenyl)-2-acetamide | Structure | Antimicrobial | Effective against Gram-positive bacteria |
| 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) | Structure | Herbicide | Inhibits photosynthesis in plants |
| N-(3,4-Dichlorophenyl)methyl oxamic acid | Structure | Antiviral | Targeting viral replication mechanisms |
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide?
The compound can be synthesized via amidation reactions using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). These reagents facilitate the activation of carboxylic acids for coupling with amines. For example, a similar compound, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, was synthesized using DCC/HOBt under mild conditions (room temperature, inert atmosphere) with yields validated by IR, ¹H-NMR, and elemental analysis . Key steps include:
- Purification via column chromatography.
- Solvent selection (e.g., dichloromethane or DMF).
- Monitoring reaction progress using TLC.
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is essential:
- Spectroscopy : ¹H-NMR and ¹³C-NMR to confirm substitution patterns and functional groups. IR spectroscopy to validate amide bond formation (~1650–1680 cm⁻¹) .
- Elemental Analysis : To verify empirical formula accuracy (±0.3% tolerance).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .
- HPLC : Purity assessment (e.g., >95% purity threshold for pharmacological studies) .
Q. What are the optimal storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation .
- Light Sensitivity : Protect from UV light using amber glassware .
- Solubility : Pre-dissolve in DMSO (if required for assays) and aliquot to avoid freeze-thaw degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Conflicting NMR or mass spectrometry data may arise from impurities, tautomerism, or dynamic effects. Strategies include:
- 2D-NMR (COSY, HSQC, HMBC) : To resolve overlapping signals and confirm connectivity .
- X-ray Crystallography : Definitive structural confirmation .
- Computational Validation : Compare experimental IR/NMR shifts with density functional theory (DFT)-predicted values .
Q. What methodologies are effective for analyzing fluorescence properties under physiological conditions?
Fluorescence intensity is influenced by pH, temperature, and solvent polarity. For example:
- pH Optimization : Maximum fluorescence for similar compounds occurs at pH 5.0–7.4, mimicking physiological buffers .
- Temperature Control : Stability at 25°C, with deviations >37°C leading to quenching .
- Binding Constant (Kb) Determination : Use Stern-Volmer plots or fluorescence titration with a reference ligand .
| Parameter | Optimal Value | Method | Reference |
|---|---|---|---|
| pH | 5.0–7.4 | Phosphate/citrate buffers | |
| Temperature | 25°C | Thermostatted cuvette | |
| Excitation (λex) | 340 nm | Fluorescence spectrophotometer |
Q. How can computational models predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock or Schrödinger to simulate binding to receptors (e.g., enzymes, GPCRs). Validate with experimental IC₅₀ values from enzyme inhibition assays .
- Pharmacophore Mapping : Identify critical functional groups (e.g., dichlorophenyl for hydrophobic interactions) .
- ADMET Prediction : Tools like SwissADME assess bioavailability, cytochrome P450 interactions, and blood-brain barrier permeability .
Data Contradiction Analysis
Q. How should discrepancies in binding constants derived from fluorescence vs. SPR (Surface Plasmon Resonance) be addressed?
- Fluorescence : Measures ligand-receptor interaction in solution (may overestimate affinity due to nonspecific binding).
- SPR : Detects real-time binding on a sensor chip (may underestimate due to immobilization artifacts).
- Resolution : Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic parameters .
Q. What experimental designs mitigate low yields in amidation reactions?
- Reagent Optimization : Replace DCC with EDC/HCl for water-tolerant reactions .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yields by 10–15% .
- In Situ Activation : Use N-hydroxysuccinimide (NHS) esters to stabilize reactive intermediates .
Key Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
